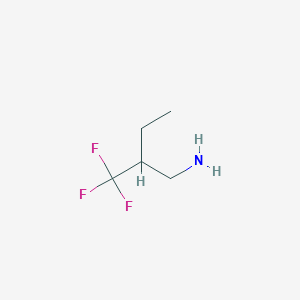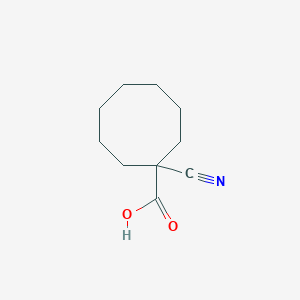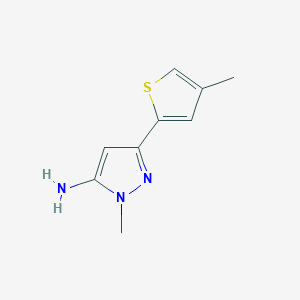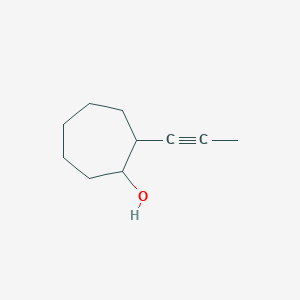
2-(Prop-1-yn-1-yl)cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-yn-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C10H16O It is a cycloheptanol derivative with a propynyl group attached to the first carbon of the cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the alkylation of cycloheptanone with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-yn-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: 2-(Prop-1-en-1-yl)cycloheptan-1-ol or 2-(Propyl)cycloheptan-1-ol.
Substitution: 2-(Prop-1-yn-1-yl)cycloheptyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(Prop-1-yn-1-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-yn-1-yl)cycloheptan-1-ol involves its interaction with molecular targets through various pathways. For example, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-2-yn-1-yl)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
2-(Prop-2-yn-1-yl)cyclohexan-1-ol: Another analog with a different ring size and similar functional groups.
Uniqueness
2-(Prop-1-yn-1-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-prop-1-ynylcycloheptan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-6-9-7-4-3-5-8-10(9)11/h9-11H,3-5,7-8H2,1H3 |
Clave InChI |
WWVJBWGSIOXMNT-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1CCCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
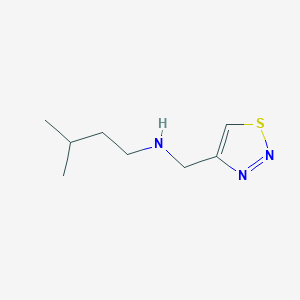

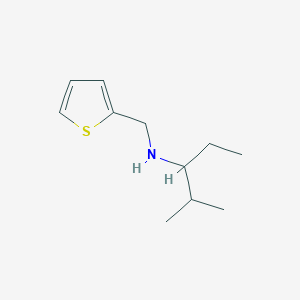
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
